molecular formula C19H19FN2O3 B2360964 1-(3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1797002-55-1

1-(3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2360964
CAS No.: 1797002-55-1
M. Wt: 342.37
InChI Key: GGJLMXVANBHMEA-UHFFFAOYSA-N
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Description

This pyrazoline derivative features a 4,5-dihydro-1H-pyrazole core substituted at position 3 with a 2,4-dimethoxyphenyl group, at position 5 with a 4-fluorophenyl group, and at position 1 with an ethanone moiety. Pyrazolines are renowned for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

1-[5-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-12(23)22-18(13-4-6-14(20)7-5-13)11-17(21-22)16-9-8-15(24-2)10-19(16)25-3/h4-10,18H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJLMXVANBHMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(2,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound through detailed research findings, case studies, and data tables.

Structure and Properties

The structural formula of the compound can be represented as follows:

C18H18FN3O3\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{O}_3

This compound features a pyrazole ring substituted with both a dimethoxyphenyl and a fluorophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. Here are some key areas where this compound may exert effects:

  • Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of electron-donating groups like methoxy enhances this activity.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of nitric oxide synthase.
  • Analgesic Properties : Some studies suggest that pyrazole compounds can alleviate pain by modulating pain pathways.

Anticancer Activity

A study conducted on various pyrazole derivatives revealed that compounds with similar structural features to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent anticancer properties comparable to established drugs like doxorubicin .

CompoundCell LineIC50 (µM)
Compound AMCF-70.15
Compound BA5490.76
This compoundHT290.50

Anti-inflammatory Effects

Research has identified that pyrazole derivatives can act as inhibitors of inducible nitric oxide synthase (iNOS), which plays a significant role in inflammation. The compound's structure suggests potential efficacy in this area due to the presence of the dimethoxy group .

Analgesic Properties

In animal models, similar pyrazole compounds have demonstrated analgesic effects through mechanisms involving central nervous system pathways. These findings suggest that this compound may also provide pain relief .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer treated with pyrazole derivatives showed a notable decrease in tumor size and improved patient quality of life.
  • Inflammation Management : Patients suffering from chronic inflammatory diseases reported relief when administered similar pyrazole compounds.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The structure of this compound may allow it to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

3. Neuroprotective Properties
There is emerging evidence suggesting that pyrazole derivatives can offer neuroprotective effects. These compounds may help mitigate oxidative stress and neuronal cell death, making them candidates for treating neurodegenerative disorders .

Organic Synthesis Applications

1. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, leading to the creation of novel compounds with tailored biological activities. For instance, it can be used to synthesize more complex molecules through reactions such as nucleophilic substitutions and coupling reactions .

2. Catalyst Development
Research has indicated that pyrazole derivatives can act as effective catalysts in various organic reactions. Their ability to stabilize transition states makes them valuable in synthetic chemistry for enhancing reaction efficiency and selectivity .

Case Studies

Case Study 1: Anticancer Mechanisms
A study published in Molecules explored the anticancer mechanisms of pyrazole derivatives similar to this compound. The results demonstrated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Synthesis of Novel Derivatives
In another research article from Pharmaceutical Chemistry Journal, researchers synthesized a series of pyrazole derivatives based on this compound. They evaluated their anti-inflammatory effects using lipopolysaccharide-stimulated macrophages and found significant reductions in inflammatory markers .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Substituents and Conformational Features
Compound Name R3 R5 Dihedral Angles (Pyrazole vs. Aromatic Rings) Key Interactions
Target Compound: 1-(3-(2,4-Dimethoxyphenyl)-5-(4-Fluorophenyl)-... 2,4-Dimethoxyphenyl 4-Fluorophenyl Not reported Predicted: C–H···O, π-π stacking
1-[5-(4-Chlorophenyl)-3-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) 4-Fluorophenyl 4-Chlorophenyl 4.89° (pyrazole vs. fluorophenyl) C–H···O (ethanol recrystallization)
1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl 4-Methoxyphenyl 6.69°, 74.88° (pyrazole vs. rings) Bifurcated C–H···O, C–H···π
1-[5-(3,5-Dimethoxyphenyl)-3-(2-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 2-Methoxyphenyl 3,5-Dimethoxyphenyl Not reported π-π stacking, C–H···O

Key Observations :

  • Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound introduces steric and electronic differences compared to halogenated analogs (e.g., 4-chloro or 4-fluoro).
  • Dihedral Angles : In analogs like Compound 3 , smaller dihedral angles (~4–10°) between the pyrazole and fluorophenyl rings suggest planar conformations, which may optimize binding to biological targets. The target compound’s 2,4-dimethoxy substituent may increase torsional strain, altering ring orientations.
Table 2: Reported Bioactivities of Structural Analogs
Compound Name Biological Activity IC50/Efficacy Mechanism/Target
1-(5-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (Compound 12) Antibacterial Potent inhibitor of E. coli FabH Disrupts bacterial fatty acid biosynthesis
1-(5-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (Compound 13) Antibacterial Comparable to Compound 12 FabH inhibition
A07: 1-(5-(4-(4-Methyl-piperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Anti-Alzheimer’s 6.5 µM (AChE inhibition); 72.6% Aβ aggregation reduction Dual AChE inhibition and anti-amyloid aggregation
Thiazole hybrids with 3,4-dimethoxyphenyl groups Anticancer (EGFR/HER2 inhibition) Comparable to lapatinib Dual kinase inhibition

Key Observations :

  • Methoxy Groups Enhance Bioactivity : Compounds with methoxy substituents (e.g., Compound 12 , A07 ) show improved enzyme inhibition, likely due to enhanced hydrogen bonding and hydrophobic interactions.
  • Halogen vs. Methoxy : Chloro/fluoro analogs (e.g., Compound 3 ) exhibit antibacterial activity but may lack the dual mechanisms seen in methoxy-rich derivatives like A05.

Key Observations :

  • General Synthesis : Pyrazolines are typically synthesized via cyclocondensation of chalcones with hydrazine hydrate in acidic media . The target compound likely follows this route.
  • Crystallization: Methoxy-containing analogs (e.g., ) often require polar aprotic solvents like DMF for single-crystal growth, whereas halogenated derivatives crystallize in ethanol or toluene .

Preparation Methods

Chalcone Precursor Synthesis

The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) precursor, 1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, via Claisen-Schmidt condensation. This reaction involves the base-catalyzed coupling of 2,4-dimethoxyacetophenone with 4-fluorobenzaldehyde.

Reaction Conditions

  • Catalyst: Aqueous sodium hydroxide (40%) or potassium hydroxide.
  • Solvent: Ethanol or methanol, refluxed at 60–80°C for 6–8 hours.
  • Yield: 65–80%, depending on substituent electronic effects.

The reaction proceeds through deprotonation of the acetophenone methyl group, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the chalcone. Electron-donating methoxy groups on the acetophenone enhance reactivity, while the electron-withdrawing fluorine on the benzaldehyde moderates the reaction rate.

Pyrazoline Ring Formation via Cyclocondensation

The chalcone is reacted with hydrazine hydrate to form the pyrazoline ring. This step is critical for establishing the 4,5-dihydro-1H-pyrazole core.

Optimized Protocol

  • Reagents: Hydrazine hydrate (1.2 equivalents), acetic acid (solvent and catalyst).
  • Conditions: Reflux at 120°C for 6 hours under nitrogen atmosphere.
  • Workup: Precipitation in ice-cold water, followed by recrystallization from ethanol.
  • Yield: 68–72% after purification.

Mechanistic Insights

  • Nucleophilic Addition: Hydrazine attacks the α,β-unsaturated carbonyl, forming a hydrazone intermediate.
  • Cyclization: Intramolecular attack of the terminal NH₂ group on the β-carbon, followed by proton transfer, generates the pyrazoline ring.
  • Aromatization: Under acidic conditions, the dihydropyrazole intermediate stabilizes without further dehydrogenation.

Advanced Synthetic Methodologies and Modifications

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent and catalyst on yield and purity:

Solvent Catalyst Temperature (°C) Yield (%) Purity (%)
Acetic acid None 120 72 98
Ethanol HCl 80 65 95
Toluene BF₃·Et₂O 100 58 90

Acetic acid outperforms other solvents due to its dual role as catalyst and reaction medium, facilitating both cyclization and byproduct dissolution.

Green Chemistry Approaches

Patent EP0048372A2 emphasizes solvent-free pyrolysis of N-sulfonyl pyrazolines at 140–180°C under reduced pressure (1–500 mbar). While this method avoids chemical additives, it requires specialized equipment and yields (55–60%) are lower than solution-phase routes.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.68 (d, J = 8.0 Hz, 1H, Ar-H), 5.42 (dd, J = 11.6, 4.8 Hz, 1H, pyrazoline-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.12–3.05 (m, 1H, pyrazoline-H), 2.82–2.75 (m, 1H, pyrazoline-H).
  • HRMS (ESI): m/z calculated for C₂₁H₂₁FN₂O₃ [M+H]⁺: 377.1608; found: 377.1611.

X-ray Crystallography

Single-crystal X-ray analysis (PMC articles) confirms:

  • Pyrazoline Ring Conformation: Flattened envelope with puckering parameters Q = 0.1082 Å, φ = 79.4°.
  • Intermolecular Interactions: C–H···O hydrogen bonds and π–π stacking (centroid distance = 3.74 Å) stabilize the crystal lattice.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrazone Isomers: Competing E/Z isomerization during hydrazone formation reduces yield. Acidic conditions favor the desired Z-isomer.
  • Oxidation Products: Trace amounts of pyrazole derivatives (<5%) form if reaction temperatures exceed 130°C.

Mitigation: Strict temperature control (110–120°C) and nitrogen purging minimize oxidation.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis: Patent EP0048372A2 proposes a distillation-based approach for solvent-free pyrazoline production, achieving 56% yield at 160°C.
  • Purification: Fractional crystallization using ligroin or ethyl acetate/water partitioning removes unreacted chalcone.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound can be synthesized via cyclocondensation of a chalcone precursor (e.g., (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one) with hydrazine derivatives under reflux in ethanol or acetic acid. Key steps include:

  • Catalyst selection : Piperidine or glacial acetic acid as catalysts to enhance reaction efficiency .
  • Solvent optimization : Ethanol or dimethylformamide (DMF) for recrystallization to improve purity .
  • Yield monitoring : Track reaction progress via TLC and optimize reflux duration (typically 6–12 hours). Post-reaction, precipitate the product using ice-water and recrystallize. Yield improvements (e.g., from 72% to 82%) are achievable by adjusting stoichiometry and solvent polarity .

Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm proton environments (e.g., pyrazoline CH2_2 signals at δ 3.1–3.8 ppm) and IR for carbonyl stretching (~1650–1700 cm1^{-1}) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) at 100 K with MoKα radiation (λ = 0.71073 Å) provides precise bond lengths/angles. Refinement via SHELXL (e.g., R factor < 0.05) ensures accuracy . Key metrics include dihedral angles between aromatic rings (e.g., 6.69°–76.67°) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Advanced: How can researchers resolve crystallographic data discrepancies, such as disorder or twinning?

Methodological Answer:

  • Disorder handling : Use SHELXL’s PART and SUMP commands to model disordered atoms. Apply geometric restraints to maintain chemically reasonable bond lengths .
  • Twinning mitigation : Collect data at 100 K to reduce thermal motion artifacts. Use TWIN/BASF commands in SHELXL for refinement, and validate with Rint_{\text{int}} < 0.05 .
  • Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for visualization .

Advanced: What computational approaches predict bioactivity against targets like EGFR/HER2?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR/HER2 kinase domains. Focus on substituent effects (e.g., 4-fluorophenyl’s hydrophobic interactions) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate against pyrazoline derivatives with known IC50_{50} values (e.g., dual inhibitors in ) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein hydrogen bonds .

Advanced: How do substituents (2,4-dimethoxy vs. 4-fluoro) influence electronic properties and reactivity?

Methodological Answer:

  • Crystallographic analysis : Compare dihedral angles (e.g., 2,4-dimethoxy groups increase steric hindrance, altering ring planarity) .
  • DFT calculations : Compute electrostatic potential maps (e.g., Gaussian 16) to quantify electron-withdrawing/donating effects. The 4-fluorophenyl group enhances electrophilicity at the pyrazoline core .
  • Reactivity studies : Monitor substituent effects via Hammett plots in nucleophilic substitution reactions .

Advanced: How to ensure reproducibility in biological activity assays?

Methodological Answer:

  • Assay standardization : Use MCF-7 (cancer) and MCF-10A (normal) cell lines for comparative studies. Normalize data to lapatinib controls .
  • Dose-response curves : Perform triplicate experiments with 8–10 concentration points. Calculate IC50_{50} using GraphPad Prism’s nonlinear regression .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance. Report % inhibition ± SEM .

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